molecular formula C8H14O5 B087514 Ethoxyacetic anhydride CAS No. 14521-87-0

Ethoxyacetic anhydride

Cat. No.: B087514
CAS No.: 14521-87-0
M. Wt: 190.19 g/mol
InChI Key: FCOGYPACUCYJOO-UHFFFAOYSA-N
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Description

Ethoxyacetic anhydride is an organic compound with the chemical formula C8H14O5. It is a colorless liquid that is primarily used as a reagent in organic synthesis. The compound is known for its ability to form esters and amides, making it valuable in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethoxyacetic anhydride can be synthesized through the reaction of ethoxyacetic acid with acetic anhydride. The reaction typically occurs under mild conditions, often at room temperature, and involves the removal of water to form the anhydride.

Industrial Production Methods: In industrial settings, this compound is produced by the dehydration of ethoxyacetic acid using a catalyst such as phosphorus oxide. This method is efficient and yields high purity products. Another method involves the use of triphenylphosphine and trichloroisocyanuric acid to convert carboxylic acids to anhydrides under mild conditions .

Chemical Reactions Analysis

Types of Reactions: Ethoxyacetic anhydride undergoes various types of reactions, including:

    Nucleophilic Acyl Substitution: This is the most common reaction, where nucleophiles such as alcohols, amines, and water attack the carbonyl carbon, leading to the formation of esters, amides, and acids, respectively.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form ethoxyacetic acid.

    Esterification: Reacts with alcohols to form esters.

Common Reagents and Conditions:

    Alcohols and Amines: Used in nucleophilic acyl substitution reactions to form esters and amides.

    Water: Used in hydrolysis reactions to form acids.

    Catalysts: Such as phosphorus oxide and triphenylphosphine, are used in industrial synthesis.

Major Products:

    Esters: Formed from reactions with alcohols.

    Amides: Formed from reactions with amines.

    Acids: Formed from hydrolysis reactions.

Scientific Research Applications

Ethoxyacetic anhydride has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethoxyacetic anhydride involves nucleophilic acyl substitution. The carbonyl carbon in the anhydride is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

    Acetic Anhydride: Similar in structure but lacks the ethoxy group.

    Propionic Anhydride: Contains a propionic acid moiety instead of ethoxyacetic acid.

    Butyric Anhydride: Contains a butyric acid moiety.

Uniqueness: Ethoxyacetic anhydride is unique due to its ethoxy group, which imparts different reactivity and properties compared to other anhydrides. This makes it particularly useful in specific synthetic applications where the ethoxy group is beneficial .

Biological Activity

Ethoxyacetic anhydride is an organic compound derived from ethoxyacetic acid, which is known for its various industrial applications and potential biological effects. This article explores the biological activity of this compound, focusing on its pharmacokinetics, toxicity, mutagenicity, and other relevant biological interactions.

This compound is a derivative of ethoxyacetic acid, characterized by its anhydride functional group. It is primarily used as an intermediate in the synthesis of various chemicals and has applications in the manufacturing of solvents and coatings. Understanding its biological activity is crucial for assessing its safety and regulatory status.

Pharmacokinetics

Absorption and Metabolism:
this compound is absorbed through the skin and respiratory tract, with studies indicating that it undergoes rapid metabolism in vivo. The primary metabolite is ethoxyacetic acid (EAA), which can be detected in urine following exposure. A study showed that urinary excretion of EAA increased significantly during work exposure, suggesting that monitoring urinary levels can serve as a biomarker for exposure to ethoxyacetic compounds .

Half-Life:
The half-life of EAA varies based on exposure conditions. In humans, it has been reported to range from 50 to 60 hours following occupational exposure, while in rats, it was approximately 7 hours . These differences are critical for understanding the compound's persistence in biological systems.

Toxicity Studies

Acute and Chronic Toxicity:
Research has demonstrated that this compound can induce various toxic effects in laboratory animals. In a 13-week inhalation study involving rats and rabbits exposed to ethoxyacetic compounds, significant findings included decreased body weight and alterations in organ weights (e.g., spleen and pituitary) at higher doses .

Reproductive Toxicity:
Studies have indicated that exposure to ethoxyacetic compounds may lead to reproductive toxicity. For instance, male rats exposed to 2-ethoxyethyl acetate exhibited decreased testicular weights and sperm parameters at doses as low as 150 mg/kg body weight per day . These findings raise concerns about the potential impact on fertility in exposed populations.

Mutagenicity

This compound and its metabolites have been evaluated for mutagenic potential using the Ames test. Results indicated that while certain glycol ethers were not mutagenic in Salmonella typhimurium, some metabolites showed a slight positive effect in mouse lymphoma assays . This suggests that while direct mutagenicity may be low, there could be indirect effects through metabolic pathways.

Case Studies

Several case studies have highlighted the biological effects of ethoxyacetic compounds:

  • Occupational Exposure: A field study involving workers exposed to ethyl ether of ethylene glycol found elevated levels of EAA in urine, correlating with reported health symptoms such as headaches and respiratory issues .
  • Animal Studies: In a controlled study with male Wistar rats administered EAA, researchers observed significant renal effects after two weeks of exposure, indicating potential nephrotoxicity associated with prolonged contact with ethoxyacetic compounds .

Summary Table of Biological Effects

Biological Activity Findings
Absorption Rapid absorption through skin and respiratory tract
Metabolism Primary metabolite: Ethoxyacetic acid
Half-Life (Humans) 50-60 hours
Half-Life (Rats) ~7 hours
Acute Toxicity Decreased body weight; organ weight alterations
Reproductive Toxicity Decreased testicular weights; altered sperm parameters
Mutagenicity Not directly mutagenic; slight positive effects noted

Properties

IUPAC Name

(2-ethoxyacetyl) 2-ethoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-3-11-5-7(9)13-8(10)6-12-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOGYPACUCYJOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)OC(=O)COCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50162940
Record name Ethoxyacetic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14521-87-0
Record name Acetic acid, 2-ethoxy-, anhydride with 2-ethoxyacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14521-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethoxyacetic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014521870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethoxyacetic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethoxyacetic anhydride
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.016
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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